molecular formula C5H10O B1266199 2-Methylcyclopropanemethanol CAS No. 6077-72-1

2-Methylcyclopropanemethanol

Cat. No. B1266199
CAS RN: 6077-72-1
M. Wt: 86.13 g/mol
InChI Key: SHEINYPABNPRPM-UHFFFAOYSA-N
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Description

2-Methylcyclopropanemethanol (MCPM) is an organic compound with the molecular formula C5H10O . It is a derivative of cyclopropane, where a methanol group is attached to a carbon atom of the cyclopropane ring . The molecular weight of MCPM is 86.13 g/mol .


Molecular Structure Analysis

The molecular structure of MCPM consists of a three-membered cyclopropane ring with a methyl group (CH3) and a methanol group (CH2OH) attached . The InChI string representation of MCPM is InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

MCPM has a molecular weight of 86.13 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . The exact mass is 86.073164938 g/mol, and the monoisotopic mass is also 86.073164938 g/mol . The compound has a complexity of 51.9 .

Scientific Research Applications

Catalytic Hydrogenation of CO2 to Methanol

This compound plays a role in the catalytic hydrogenation of CO2, a process that converts carbon dioxide into methanol. This is particularly important for creating value-added chemicals and building energy recycling loops. The unique properties of (2-methylcyclopropyl)methanol may influence the reaction mechanisms and the development of high-performance catalysts .

Safety and Hazards

According to the safety data sheet, MCPM is a flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to wash off with soap and plenty of water . If MCPM is inhaled, the person should be moved into fresh air .

properties

IUPAC Name

(2-methylcyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEINYPABNPRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976243
Record name (2-Methylcyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylcyclopropanemethanol

CAS RN

6077-72-1
Record name Cyclopropanemethanol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006077721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Methylcyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylcyclopropyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylcyclopropanemethanol
Reactant of Route 2
Reactant of Route 2
2-Methylcyclopropanemethanol
Reactant of Route 3
2-Methylcyclopropanemethanol
Reactant of Route 4
2-Methylcyclopropanemethanol
Reactant of Route 5
2-Methylcyclopropanemethanol
Reactant of Route 6
2-Methylcyclopropanemethanol

Q & A

Q1: How does the presence of different substituents on the cyclopropane ring influence the thermal decomposition of 2-Methylcyclopropanemethanol?

A: Research indicates that substituents on the cyclopropane ring significantly impact the thermal decomposition of 2-Methylcyclopropanemethanol and its derivatives. A study [] investigating the gas-phase thermal decomposition of various substituted cyclopropanes, including Cis-2-methylcyclopropanemethanol (cMCM), found that the presence of the methanol group influences the stability of transition states during the decomposition process. Specifically, the methanol group was found to stabilize the transition states for 1,2-hydrogen transfer reactions. This stabilization effect influences both the rate of decomposition and the distribution of isomeric products formed.

Q2: What insights were gained about the conformational equilibrium of trans-2-Methylcyclopropanemethanol from its microwave spectrum?

A: While the provided abstract [] doesn't contain specific details about the findings, it highlights that the microwave spectrum of trans-2-Methylcyclopropanemethanol was successfully obtained. Analyzing microwave spectra allows researchers to determine the rotational constants of molecules, which in turn provide crucial information about their structure and conformational preferences. The mention of intramolecular hydrogen bonding suggests that this interaction plays a role in the conformational equilibrium of trans-2-Methylcyclopropanemethanol. Further investigation into the specific hydrogen bonding patterns and their impact on the molecule's preferred conformation would be necessary based on the full research article.

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